alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
Overview
Description
AMPA is a compound that is a specific agonist for the AMPA receptor, where it mimics the effects of the neurotransmitter glutamate . The AMPA receptor is an ionotropic transmembrane receptor for glutamate and predominantly Na+ ion channel that mediates fast synaptic transmission in the central nervous system (CNS) .
Synthesis Analysis
The synthesis of a compound similar to AMPA, [11C]BIIB104, was achieved through a three-step nucleophilic [11C]cyanation reaction in one pot, resulting in high radioactivity and radiochemical purity .Molecular Structure Analysis
AMPA receptors are composed of four types of subunits encoded by different genes, designated as GRIA1 (also named GluA1 or GluR1), GRIA2 (also named GluA2 or GluR2), GRIA3 (Also named GluA3 or GluR3), and GRIA4 (also called GluA4 or GluRA-D2), which combine to form tetramers .Chemical Reactions Analysis
AMPA receptors are responsible for the majority of fast excitatory synaptic transmission, and their overactivation is potently excitotoxic .Physical And Chemical Properties Analysis
AMPA receptors are of fundamental importance in the brain. They are responsible for the majority of fast excitatory synaptic transmission .Scientific Research Applications
1. Development of Novel Conformationally Restricted Analogues
Alpha-amino acids, including alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid, are frequently used in the development of conformationally restricted analogues for medicinal chemistry research. An example of this is the synthesis of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a conformationally restricted (S)-glutamic acid analogue, intended to mimic the folded glutamic acid conformation. This kind of research contributes significantly to understanding and developing new pharmaceuticals (Bunch et al., 2003).
2. Understanding Autoimmune Encephalitis
Alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid is implicated in autoimmune encephalitis. A study reported a case of AMPAR encephalitis with clinical features, diagnosis, and management, highlighting the compound's relevance in understanding neurological conditions (Wang & Xu, 2019).
3. Insights into Agonist Function and Receptor Activation
Research on 5-substituted willardiines interacting with AMPA receptors, which are affected by alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid, provides insights into the molecular basis of agonist potency and efficacy. This research furthers our understanding of how agonists induce conformational changes in receptors (Jin & Gouaux, 2003).
4. Role in Neurological Disorders and Potential Treatments
Alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid's interaction with AMPA receptors is crucial in the development of potential therapeutic agents for neurological and non-neurological diseases. AMPA receptor antagonists, influenced by this compound, show promise as potent anticonvulsant agents (De Sarro et al., 2005).
5. Potential in Alzheimer's Disease Treatment
The compound's modulation of AMPA receptors is being explored as a potential treatment for cognitive and depressive disorders in Alzheimer's disease patients. This research contributes to the development of new therapeutic strategies for managing Alzheimer's disease (Bernard et al., 2019).
Safety And Hazards
Anti-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) encephalitis, a rare subtype of AE mediated by AMPAR antibodies, was first reported by Lai et al. in 2009. More than half of the patients were characterized by limbic encephalitis (LE), including short-term memory loss, confusion, abnormal behavior, and seizures .
Future Directions
properties
IUPAC Name |
2-amino-2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-2-3(4(7)6(10)11)5(9)8-12-2/h4H,7H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHYCWZNHQMZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998293 | |
Record name | Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid | |
CAS RN |
77006-27-0 | |
Record name | alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077006270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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